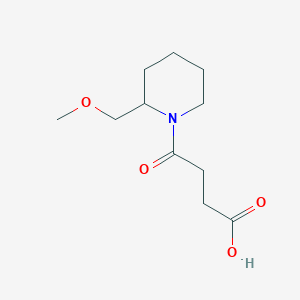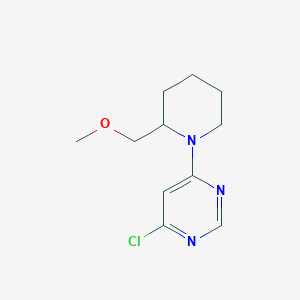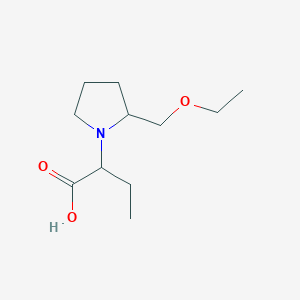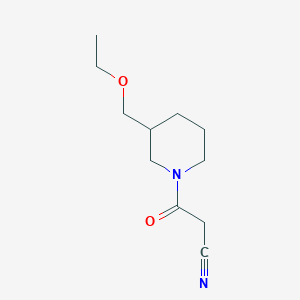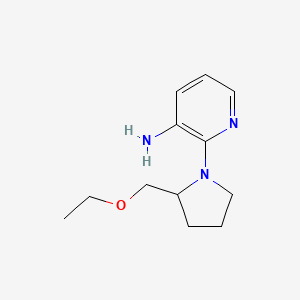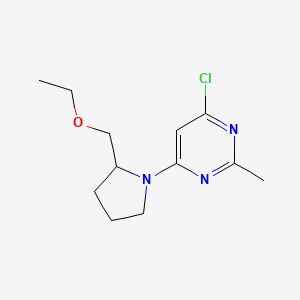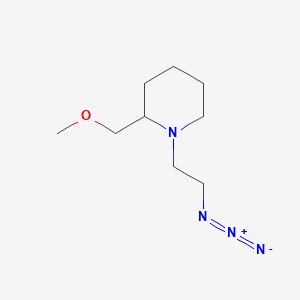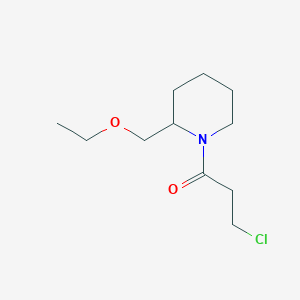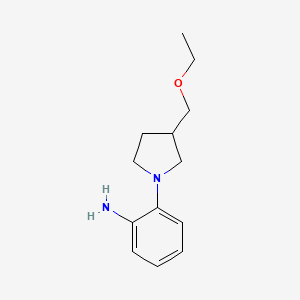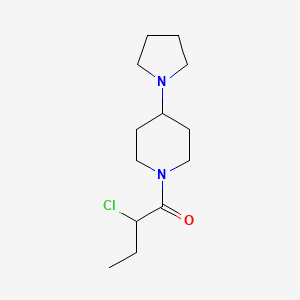
4-Chlor-6-(4-(2-Methoxyethyl)piperidin-1-yl)pyrimidin
Übersicht
Beschreibung
“4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” is a chemical compound with the empirical formula C9H12ClN3 . It’s a versatile compound with immense potential in scientific research. Its unique structure allows for diverse applications, making it a valuable tool for studying various biological processes.
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . This structure is integral to DNA and RNA and imparts diverse pharmacological properties .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” are not available, related compounds such as pinacol boronic esters undergo catalytic protodeboronation in their reactions .Physical and Chemical Properties Analysis
The empirical formula of “4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” is C9H12ClN3 . Its molecular weight is 197.66 .Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Pyrimidinderivate, einschließlich 4-Chlor-6-(4-(2-Methoxyethyl)piperidin-1-yl)pyrimidin, wurden als eine Reihe von anticancer-Aktivitäten identifiziert. Sie sind bekannt dafür, die myeloide Leukämie zu modulieren und wurden bei der Behandlung von Leukämie mit Medikamenten wie Imatinib, Dasatinib und Nilotinib verwendet, die auf Pyrimidin basieren . Diese Verbindungen zeigen auch vielversprechende Ergebnisse bei der Behandlung von Brustkrebs und idiopathischer Lungenfibrose .
Antibakterielle und Antimykotische Aktivitäten
Das Pyrimidin-Gerüst ist ein zentraler Baustein für eine breite Palette pharmakologischer Anwendungen, einschließlich antibakterieller und antimykotischer Aktivitäten. Pyrimidinderivate zeigen eine signifikante Wirksamkeit gegen verschiedene bakterielle und Pilzstämme und tragen zur Entwicklung neuer therapeutischer Wirkstoffe bei .
Antiparasitäre und Antimalaria-Effekte
Die Forschung hat gezeigt, dass Pyrimidinderivate wirksam bei der Behandlung von parasitären Infektionen sein können, einschließlich antileishmanialer, antituberkulostatischer und antimalaria-Anwendungen. Es wurde festgestellt, dass diese Verbindungen das Wachstum von Parasiten hemmen und werden auf ihr Potenzial bei der Behandlung von Krankheiten wie Malaria untersucht .
Kardiovaskuläre und Antihypertensiva
Pyrimidinderivate wurden als kardiovaskuläre Wirkstoffe verwendet und haben antihypertensive Wirkungen gezeigt. Sie spielen eine Rolle bei der Gefäßrelaxation, die für Erkrankungen wie Probleme der okulären Ziliararterie und für den Neuroprotektion auf retinalen Ganglienzellen entscheidend ist .
Entzündungshemmende und Analgetische Eigenschaften
Diese Verbindungen haben entzündungshemmende und analgetische Wirkungen gezeigt, was sie bei der Behandlung chronischer Schmerzen und entzündlicher Erkrankungen wertvoll macht. Ihre Fähigkeit, diese physiologischen Reaktionen zu modulieren, ist ein Bereich der aktiven Forschung .
Diabetes-Management
Pyrimidinderivate wurden als DPP-IV-Inhibitoren identifiziert und haben sich als antidiabetische Wirkstoffe gezeigt. Sie tragen zur Regulierung des Blutzuckerspiegels bei und werden auf ihre Rolle bei der Behandlung von Diabetes untersucht .
Antiviren- und Anti-HIV-Anwendungen
Das Pyrimidin-Gerüst wurde mit Anti-HIV-Aktivitäten in Verbindung gebracht. Diese Verbindungen werden auf ihr Potenzial zur Hemmung der Replikation des HIV-Virus untersucht und bieten einen vielversprechenden Weg für die Entwicklung neuer antiviraler Therapien .
Chelatbildner und Materialwissenschaften
Pyrimidinderivate wurden auf ihre Metallchelatierungseigenschaften untersucht, die in verschiedenen industriellen und wissenschaftlichen Anwendungen wichtig sind. Sie werden auch auf ihre potenzielle Verwendung in der Materialwissenschaft untersucht, da sie reaktiv sind und Komplexe mit Metallen bilden können .
Wirkmechanismus
Mode of Action
The exact mode of action of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine is currently unknown due to the lack of specific studies on this compound . Pyrimidine derivatives are generally known to interact with their targets by forming hydrogen bonds and aromatic stacking interactions .
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biological processes, including DNA synthesis, signal transduction, and enzymatic reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine . These factors include temperature, pH, and the presence of other molecules in the environment.
Biochemische Analyse
Biochemical Properties
4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity. The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound may degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, although the specific nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
4-chloro-6-[4-(2-methoxyethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-17-7-4-10-2-5-16(6-3-10)12-8-11(13)14-9-15-12/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGROYDOACASSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


